molecular formula C21H30N6O8 B1667718 Balapiravir CAS No. 690270-29-2

Balapiravir

Katalognummer: B1667718
CAS-Nummer: 690270-29-2
Molekulargewicht: 494.5 g/mol
InChI-Schlüssel: VKXWOLCNTHXCLF-DXEZIKHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Clinical Trials and Efficacy

Balapiravir was primarily investigated for its potential in treating hepatitis C virus infections. In Phase 1b clinical studies, it demonstrated significant reductions in viral load among treatment-naïve individuals. A notable study reported a maximum reduction of 3.7 log10 IU/mL at a dose of 4500 mg twice daily over 14 days without the emergence of drug-resistant strains . However, the development was halted due to safety concerns, particularly hematological adverse events like neutropenia and lymphopenia, which were more prevalent in patients receiving this compound compared to those on standard treatment regimens .

Summary of Findings

Study PhasePatient PopulationDosageViral Load ReductionSafety Concerns
Phase 1bTreatment-naïve HCV4500 mg BIDUp to 3.7 log10 IU/mLNeutropenia, lymphopenia
Phase 2aHCV GT1-infected1500 mg BID + PEG-IFN/RBV5.2 log10 IU/mL (with combo)Significant hematological changes

Clinical Trials and Efficacy

This compound's antiviral properties against dengue virus were explored through randomized, double-blind placebo-controlled trials. In these studies, this compound was administered at doses of 1500 mg and 3000 mg twice daily for five days to adult patients with dengue fever. Although R1479 showed in vitro activity against dengue viruses with effective concentrations pharmacologically attainable in humans, the clinical trial results indicated no significant impact on viral clearance or fever duration compared to placebo .

Summary of Findings

Trial CohortDosageNumber of PatientsKey Results
Cohort 11500 mg BID20 (10 this compound)No significant difference in viremia clearance
Cohort 23000 mg BID44 (22 this compound)Similar findings; did not alter NS1 antigenemia

Conclusion and Future Directions

Despite promising initial findings, the clinical development of this compound has faced significant challenges due to safety concerns and limited efficacy in certain applications. Future research may focus on optimizing dosing strategies or exploring combination therapies that could enhance its therapeutic potential against hepatitis C and dengue viruses.

Case Studies and References

The findings discussed are supported by various clinical trials and studies documented in reputable medical journals:

  • Hepatitis C Trials : Phase studies indicating dose-dependent efficacy but significant safety concerns .
  • Dengue Trials : Initial trials indicating safety but lack of measurable impact on virological endpoints .

Biochemische Analyse

Biochemical Properties

Balapiravir plays a crucial role in biochemical reactions by inhibiting viral RNA polymerase, thereby preventing the replication of viral RNA. It interacts with several enzymes and proteins, including the nonstructural protein 5 (NS5) of flaviviruses, which is essential for viral replication . The interaction between this compound and NS5 is characterized by the incorporation of the nucleoside analog into the viral RNA, leading to chain termination and inhibition of viral replication .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In infected cells, this compound inhibits viral replication, thereby reducing viral load and limiting the spread of the virus . This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the expression of cytokines and other immune-related genes, thereby impacting the host’s immune response to viral infection .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into the active triphosphate form within the cell. This active form competes with natural nucleotides for incorporation into the viral RNA by the viral RNA polymerase . Once incorporated, this compound causes premature termination of the RNA chain, effectively inhibiting viral replication . Additionally, this compound may also inhibit other viral enzymes, further disrupting the viral life cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors influencing its efficacy. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained antiviral activity . Long-term effects on cellular function have been observed, including persistent inhibition of viral replication and modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits viral replication without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and hematological abnormalities have been observed . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve maximum antiviral efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It is phosphorylated by cellular kinases to its active triphosphate form, which is then incorporated into viral RNA . The metabolism of this compound also involves interactions with various enzymes and cofactors, including those involved in nucleotide metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall antiviral activity of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters and is subsequently phosphorylated to its active form . This compound can also interact with binding proteins that facilitate its distribution within the cell . The localization and accumulation of this compound within specific tissues and cells are critical for its antiviral efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it exerts its antiviral effects by inhibiting viral RNA polymerase . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its antiviral activity . The precise subcellular localization of this compound can influence its efficacy and the overall outcome of antiviral therapy .

Vorbereitungsmethoden

Balapiravir ist ein Nukleosidanalogon. Der synthetische Weg beinhaltet die Herstellung von 4′-Azidocytidin, das anschließend in einen 2′-,3′-,5′-Isobuttersäuretriester umgewandelt wird, um die Bioverfügbarkeit zu verbessern . Das Prodrug wird nach Aufnahme aus dem Magen-Darm-Trakt effizient in seine aktive Form, R1479, umgewandelt . Industrielle Produktionsverfahren umfassen typischerweise großtechnische Synthese- und Reinigungsprozesse, um die Wirksamkeit und Sicherheit der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

Balapiravir unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können die Azidogruppe in eine Aminogruppe umwandeln.

    Substitution: Die Azidogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Balapiravir ähnelt anderen Nukleosidanalogon-Medikamenten, die für die antivirale Therapie verwendet werden, wie Ribavirin, Favipiravir und Dasabuvir . Die einzigartige Struktur und der Wirkmechanismus von this compound unterscheiden es von diesen Verbindungen. Im Gegensatz zu Ribavirin und Favipiravir, die eine breitere antivirale Aktivität aufweisen, zielt this compound speziell auf die RNA-Polymerase des Hepatitis-C-Virus . Dasabuvir, ein weiterer RNA-Polymerase-Inhibitor, wurde für den Einsatz gegen Dengue-Viren umgewidmet, aber Balapiravirs einzigartiges Prodrug-Design und die Umwandlung in R1479 machen es einzigartig .

Ähnliche Verbindungen

Die einzigartigen Eigenschaften von this compound und die spezifische Hemmung der RNA-Polymerase des Hepatitis-C-Virus machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Balapiravir, a nucleoside analogue prodrug (R1479), was initially developed for the treatment of chronic hepatitis C virus (HCV) infection. Its biological activity has been explored in various contexts, particularly against dengue virus (DENV). This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical trial findings, and potential therapeutic implications.

This compound functions primarily as an inhibitor of viral RNA-dependent RNA polymerases. The active metabolite, R1479, exhibits antiviral properties by interfering with the replication of RNA viruses. Given the structural similarities between the RNA-dependent RNA polymerases of HCV and DENV, researchers have investigated this compound's efficacy against DENV.

In Vitro Activity

Research indicates that R1479 demonstrates significant in vitro activity against DENV strains. The half-maximal effective concentration (EC50) values for R1479 against various DENV strains are as follows:

Dengue Virus Strain EC50 (µM)
DENV-11.3 - 3.2
DENV-21.9 - 11
DENV-40.89

These values suggest that R1479 can effectively inhibit DENV replication in cultured human cells, including Huh-7 cells and primary human macrophages .

Trial Overview

A randomized, double-blind, placebo-controlled trial was conducted to evaluate the safety and efficacy of this compound in adult dengue patients. The study included a total of 64 participants who received either this compound or placebo treatment within 40 hours of symptom onset.

Results Summary

Despite the promising in vitro results, the clinical trial revealed that this compound did not significantly reduce viremia or NS1 antigenemia levels in treated patients compared to the placebo group. Key findings include:

  • No measurable impact on time to clearance of viremia or NS1 antigenemia.
  • Tolerability : this compound was well-tolerated at doses up to 3000 mg.
  • Pharmacokinetics : The maximum concentration (CmaxC_{max}) of R1479 achieved was >6 µM in most patients, which is pharmacologically relevant for antiviral activity .

These results highlight a disconnect between in vitro efficacy and clinical outcomes, prompting further investigation into potential reasons for this discrepancy.

Factors Influencing Efficacy

Several factors may contribute to the limited efficacy observed in clinical settings:

  • Activation of Peripheral Blood Mononuclear Cells (PBMCs) : DENV infection can activate PBMCs, potentially reducing the conversion efficiency of this compound to its active form and diminishing its antiviral potency .
  • Viral Load Dynamics : The kinetics of viral replication and immune response during dengue infection could also influence treatment outcomes.

Eigenschaften

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O8/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31)/t14-,15+,16-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXWOLCNTHXCLF-DXEZIKHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219098
Record name Balapiravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690270-29-2
Record name Balapiravir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690270-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Balapiravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Balapiravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALAPIRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOT0LP7I9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Balapiravir
Reactant of Route 2
Balapiravir
Reactant of Route 3
Balapiravir
Reactant of Route 4
Balapiravir
Reactant of Route 5
Balapiravir
Reactant of Route 6
Balapiravir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.